3-chloro-N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide
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Overview
Description
3-CHLORO-N~1~-[7-(4-CHLOROBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a 4-chlorobenzoyl group and a dihydro-1,4-benzodioxin moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 3-CHLORO-N~1~-[7-(4-CHLOROBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine, followed by further reactions to introduce the benzamide and dihydro-1,4-benzodioxin groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl and benzamide moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CHLORO-N~1~-[7-(4-CHLOROBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~1~-[7-(4-CHLOROBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzamides and chlorobenzoyl derivatives, such as:
- 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
Compared to these compounds, 3-CHLORO-N~1~-[7-(4-CHLOROBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE stands out due to its unique dihydro-1,4-benzodioxin moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15Cl2NO4 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
3-chloro-N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C22H15Cl2NO4/c23-15-6-4-13(5-7-15)21(26)17-11-19-20(29-9-8-28-19)12-18(17)25-22(27)14-2-1-3-16(24)10-14/h1-7,10-12H,8-9H2,(H,25,27) |
InChI Key |
UQOSHPUSBXOLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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